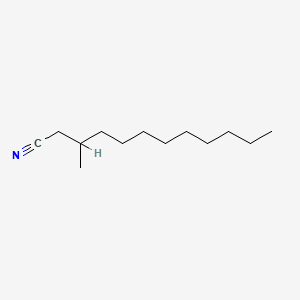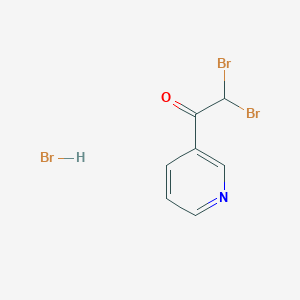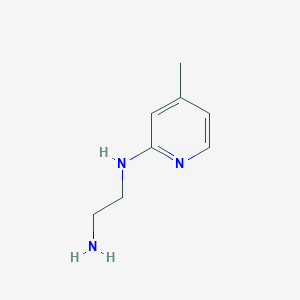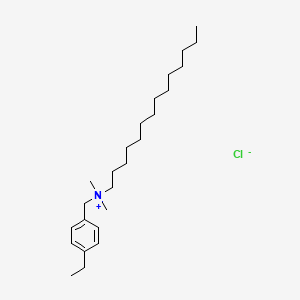
2-Azido-1,3-dichloro-benzene
概要
説明
2-Azido-1,3-dichloro-benzene is a chemical compound . It is also known as Benzene, 2-azido-1,3-dichloro- .
Synthesis Analysis
Organic azides can be prepared from primary amines in high yields by a metal-free diazo-transfer reaction using 2-azido-1,3-dimethylimidazolinium hexafluorophosphate (ADMP), which is safe and stable crystalline . The choice of base was important in the diazo-transfer reaction .Molecular Structure Analysis
The molecular formula of 2-Azido-1,3-dichloro-benzene is C6H3Cl2N3 . More details about its structure can be found in the references .Chemical Reactions Analysis
The diazo-transfer reaction mechanism was explained with the help of the results of X-ray single crystal structural analysis and geometry optimization using density functional theory .科学的研究の応用
1. Synthesis of Azido-Modified RNA
Scientific Field
Organic & Biomolecular Chemistry
Application Summary
The compound is used in the synthesis of 2′-azido modified RNA, which is crucial for probing RNA biology. Azides serve as bioorthogonal reporter moieties for site-specific labeling and functionalization of RNA .
Experimental Methods
The synthesis involves a diazotransfer reaction from 2′-amino RNA precursors using fluorosulfuryl azide (FSO2N3). This method is robust for oligoribonucleotides of varying lengths and secondary structures .
Results and Outcomes
The approach has been successful for RNAs with multiple 2′-azido moieties and sensitive modifications. The 2′-N3 modification is well tolerated in siRNAs, even at the cleavage site, and does not significantly affect RNA structure .
2. Heterocycles Synthesis
Scientific Field
Synthetic Organic Chemistry
Application Summary
2-Azido-1,3-dichloro-benzene is utilized in the synthesis of various heterocycles, which are core structures in many pharmaceuticals and agrochemicals .
Experimental Methods
The compound participates in reactions like [3+2] cycloaddition, forming five-membered rings with one heteroatom, such as pyrroles, and six-membered rings like pyrimidines .
Results and Outcomes
The synthesis methods have been optimized for efficiency, yielding a variety of heterocycles that are integral to developing new therapeutic agents .
3. Bioorthogonal Chemistry
Scientific Field
Chemical Biology
Application Summary
In chemical biology, azides, including those derived from 2-Azido-1,3-dichloro-benzene, are used for site-specific labeling of biomolecules .
Experimental Methods
The azido group is covalently linked to reporter molecules through reactions like Staudinger ligation or Cu(I)-catalyzed azide–alkyne cycloaddition .
Results and Outcomes
This application has enabled the development of diagnostic tools, forensic techniques, genetic analysis, and sequencing technologies .
4. Azapentalenes Formation
Scientific Field
Heterocyclic Chemistry
Application Summary
The azido group of the compound is involved in the formation of azapentalenes, which are five-membered nitrogen-containing heterocycles .
Experimental Methods
This is achieved through ring closure by displacement of an N-iodonium intermediate by an adjacent nitrogen atom of the attached pyrazole .
Results and Outcomes
The resulting azapentalenes have potential applications in material science and pharmaceuticals due to their unique structural properties .
5. Organometallic Chemistry
Scientific Field
Organometallic Chemistry
Application Summary
2-Azido-1,3-dichloro-benzene is used in the preparation of organometallic heterocyclic systems, which are important in catalysis and materials science .
Experimental Methods
The azido group acts as a precursor in the synthesis of organometallic compounds through reactions like nucleophilic addition and cycloaddition .
Results and Outcomes
These compounds have been synthesized with high precision, leading to advancements in catalytic processes and the development of new materials .
6. siRNA Technologies
Scientific Field
Molecular Biology
Application Summary
The azido modification of RNA, derived from compounds like 2-Azido-1,3-dichloro-benzene, is significant in the field of siRNA technologies .
Experimental Methods
The modification is introduced during the synthesis of siRNA strands to enhance their stability and binding specificity .
Results and Outcomes
The modified siRNAs show improved efficiency in gene silencing, which is pivotal for therapeutic applications and genetic research .
Each of these applications demonstrates the versatility of 2-Azido-1,3-dichloro-benzene in scientific research, contributing to advancements in various fields of chemistry and biology. The detailed descriptions and outcomes highlight the compound’s role in facilitating significant scientific progress.
7. Synthesis of 1,2,3-Triazole Derivatives
Scientific Field
Medicinal Chemistry
Application Summary
1,2,3-Triazoles are important motifs in several biologically active compounds and pharmaceuticals. The compound is used to synthesize these derivatives, which have applications in dyes, optical brightening agents, and photostabilizers of polymers .
Experimental Methods
The synthesis typically relies on Huisgen 1,3-dipolar cycloaddition between azides and internal alkynes. Recent methods have been developed for the synthesis of highly substituted and fused 1,2,3-triazole derivatives .
Results and Outcomes
These synthetic strategies have led to the creation of triazole derivatives that are integral to the development of new therapeutic agents and materials .
8. Development of Bioorthogonal Reactions
Scientific Field
Bioconjugate Chemistry
Application Summary
2-Azido-1,3-dichloro-benzene is instrumental in developing bioorthogonal reactions, which are chemical reactions that can occur inside living systems without interfering with native biochemical processes .
Experimental Methods
These reactions often involve the azide group reacting with strained alkynes or phosphines to form stable covalent bonds under physiological conditions .
Results and Outcomes
The development of these reactions has been crucial for labeling and tracking biomolecules in live cells and organisms, providing insights into biological processes .
Safety And Hazards
将来の方向性
特性
IUPAC Name |
2-azido-1,3-dichlorobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2N3/c7-4-2-1-3-5(8)6(4)10-11-9/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYRWOSJFHWKXET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)N=[N+]=[N-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00469234 | |
| Record name | 2-Azido-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.01 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azido-1,3-dichloro-benzene | |
CAS RN |
57341-09-0 | |
| Record name | 2-Azido-1,3-dichlorobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00469234 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details










Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![Ethyl 2-((5-(4-(tert-butoxycarbonyl)piperazin-1-yl)pyridin-2-yl)amino)-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1625222.png)


